molecular formula C16H21N3O2S B5113441 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B5113441
M. Wt: 319.4 g/mol
InChI Key: RITFBPXIZBJILT-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is a benzothiazole-derived acetamide featuring a 6-methoxybenzothiazole core linked to a 4-methylpiperidine moiety via an acetamide bridge. This compound’s structural framework allows for comparisons with analogues differing in substituents on the benzothiazole ring, acetamide linker, or piperidine/piperazine derivatives. Below, we analyze its similarities and distinctions with key structural analogues.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-5-7-19(8-6-11)10-15(20)18-16-17-13-4-3-12(21-2)9-14(13)22-16/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITFBPXIZBJILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

    Acylation Reaction: The benzothiazole derivative is then acylated with 2-(4-methylpiperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated benzothiazole derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Benzothiazole Acetamide-Linked Group Molecular Weight logP Key Features
Target Compound 6-methoxy 4-methylpiperidine 334.44* 2.72* Balanced lipophilicity; potential for enhanced membrane permeability
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy Adamantane 356.48 ~3.5† Bulky adamantane group; planar acetamide moiety; H-bonded dimers in crystal
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) 6-methoxy Pyridin-3-ylamino 329.36 ~2.5† Pyridine enhances hydrogen bonding; lower MIC against E. coli (3.125 µg/ml)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide 6-ethoxy 4-methylpiperazine 334.44 2.05 Ethoxy increases lipophilicity; piperazine improves solubility
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[3-(4-nitrophenyl)...]acetamide 6-methyl Nitrophenyl-pyrimidoindole 520.53 ~4.0† Bulky aromatic substituent; likely poor solubility

*Calculated values from (analogue with ethoxy group used as proxy).
†Estimated based on substituent contributions.

Key Observations :

  • The adamantane derivative () exhibits higher molecular weight and logP due to its rigid, hydrophobic adamantyl group. Its planar acetamide moiety facilitates intermolecular hydrogen bonding, forming stable dimers .
  • BTC-j () replaces the 4-methylpiperidine with a pyridine ring, enhancing hydrogen-bonding capacity and contributing to its potent antimicrobial activity.
  • The 6-ethoxy analogue () shows slightly reduced logP compared to the target compound, suggesting ethoxy’s moderate lipophilicity despite its larger size.
Table 2: Antimicrobial and Enzymatic Activity Comparisons
Compound Name Biological Activity MIC (µg/ml) Against E. coli Target Enzyme/Protein
Target Compound Not explicitly reported in evidence; inferred activity based on structural analogues N/A DNA gyrase (hypothesized)
BTC-j Antimicrobial (Gram-negative: E. coli, P. aeruginosa; Gram-positive: S. aureus) 3.125 DNA gyrase (PDB: 3G75)
2-[(4-amino-6-oxo-...]acetamide Carbonic anhydrase (CA II, XII) inhibition N/A Carbonic anhydrase isoforms
PI3K complex ligand () Docked into PI3K enzyme (PDB: 3QJZ) N/A PI3K kinase

Key Observations :

  • BTC-j demonstrates superior antimicrobial activity, attributed to its pyridine substituent, which may improve binding to DNA gyrase’s active site .
  • The 4-methylpiperidine group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., adamantane), though this requires experimental validation.

Molecular Interactions and Docking Studies

  • BTC-j showed strong docking scores (−9.2 kcal/mol) with DNA gyrase (3G75), correlating with its low MIC values . The pyridine ring forms π-π interactions with Tyr-122.
  • The adamantane derivative ’s rigid structure may hinder binding to narrow enzyme pockets, but its planar acetamide could stabilize interactions via hydrogen bonding .
  • In , a benzothiazole-acetamide analogue docked into PI3K (3QJZ) with a binding pose similar to the native ligand, highlighting the acetamide linker’s versatility in targeting diverse enzymes.

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